molecular formula C16H22N4O3 B8459097 Benzyl alcohol, 4-(2,4-diamino-5-pyrimidinylmethyl)-2,6-dimethoxy-alpha,alpha-dimethyl- CAS No. 55687-91-7

Benzyl alcohol, 4-(2,4-diamino-5-pyrimidinylmethyl)-2,6-dimethoxy-alpha,alpha-dimethyl-

Cat. No. B8459097
M. Wt: 318.37 g/mol
InChI Key: ZEHBWBDRLQCJBQ-UHFFFAOYSA-N
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Patent
US03931181

Procedure details

A suspension of 11.3 g. of N-{2-amino-5-[4-(1-hydroxy-1-methyl-ethyl)-3,5-dimethoxy-benzyl]-4-pyrimidinyl}-acetamide in 40 ml. of 10% methanolic potassium hydroxide was boiled at reflux for 1 hour and then cooled to about 10°C. The crystals were removed by filtration with suction and washed with a small amount of methanol. After crystallization from methanol, there was obtained 4-[(2,4-diamino-5-pyrimidinyl)-methyl]-2,6-dimethoxy-α,α-dimethyl-benzyl alcohol having a m.p. of 248°-250°C.
Name
N-{2-amino-5-[4-(1-hydroxy-1-methyl-ethyl)-3,5-dimethoxy-benzyl]-4-pyrimidinyl}-acetamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[C:6]([NH:8]C(=O)C)[C:5]([CH2:12][C:13]2[CH:18]=[C:17]([O:19][CH3:20])[C:16]([C:21]([OH:24])([CH3:23])[CH3:22])=[C:15]([O:25][CH3:26])[CH:14]=2)=[CH:4][N:3]=1.[OH-].[K+]>>[NH2:1][C:2]1[N:7]=[C:6]([NH2:8])[C:5]([CH2:12][C:13]2[CH:14]=[C:15]([O:25][CH3:26])[C:16]([C:21]([OH:24])([CH3:23])[CH3:22])=[C:17]([O:19][CH3:20])[CH:18]=2)=[CH:4][N:3]=1 |f:1.2|

Inputs

Step One
Name
N-{2-amino-5-[4-(1-hydroxy-1-methyl-ethyl)-3,5-dimethoxy-benzyl]-4-pyrimidinyl}-acetamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC=C(C(=N1)NC(C)=O)CC1=CC(=C(C(=C1)OC)C(C)(C)O)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A suspension of 11.3 g
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The crystals were removed by filtration with suction
WASH
Type
WASH
Details
washed with a small amount of methanol
CUSTOM
Type
CUSTOM
Details
After crystallization from methanol

Outcomes

Product
Name
Type
product
Smiles
NC1=NC=C(C(=N1)N)CC1=CC(=C(C(C)(C)O)C(=C1)OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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